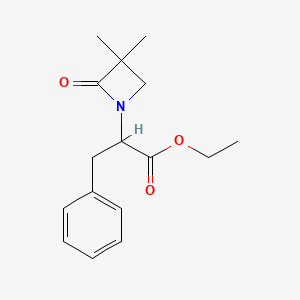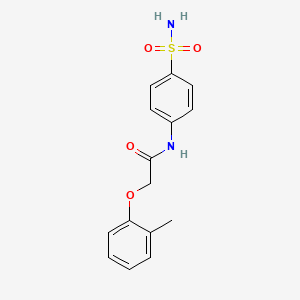
Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate is a chemical compound with the molecular formula C14H17NO3 . It is used in various scientific research applications .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate consists of a benzene ring attached to an ethyl ester group and a 3,3-dimethyl-2-oxo-1-azetanyl group .Physical and Chemical Properties Analysis
The boiling point of Ethyl 4-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate is predicted to be 434.7±28.0 °C and its density is predicted to be 1.147±0.06 g/cm3 .Applications De Recherche Scientifique
Chemical Transformation Processes
Research by Abe and Suehiro (1982) demonstrated that heating tosylates of ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate in o-dichlorobenzene leads to the formation of ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-phenylcyclopropanecarboxylates. This process involves alkyl migration, highlighting the compound's utility in creating cyclopropane derivatives through the Blaise rearrangement (Abe & Suehiro, 1982).
Crystal Structure Analysis in Drug Research
In 2020, Abad et al. synthesized derivatives of ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoate. These compounds were characterized for their structural and interaction properties, contributing to the understanding of quinoxalines as potential inhibitors for c-Jun N-terminal kinases (Abad et al., 2020).
Asymmetric Organocatalysis
Reitel et al. (2018) explored asymmetric organocatalytic approaches for the [3+2] annulation of 1,2-diphenylcyclopropen-3-one and ethyl 3-oxo-3-phenylpropanoate, resulting in the formation of a specific dihydrofuran derivative. This study contributes to the field of asymmetric synthesis, showcasing the compound's role in creating structurally complex molecules (Reitel et al., 2018).
Electrochemical Reduction Studies
De Luca et al. (1982, 1983) investigated the electrochemical reduction of ethyl α-bromophenylacetate and methyl 2-bromo-2-phenylpropanoate, which led to the formation of dimeric products including meso- and DL-dimethyl 2,3-dimethyl-2,3-diphenylsuccinate. This research highlights the compound's relevance in electrochemical studies and the synthesis of complex organic structures (De Luca, Inesi, & Rampazzo, 1982).
Enzymatic Hydrolysis Research
Ribeiro, Passaroto, and Brenelli (2001) studied the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound and various enzymes. This research provides insights into the enzymatic processes and the potential for improving reaction efficiency and selectivity (Ribeiro, Passaroto, & Brenelli, 2001).
Propriétés
IUPAC Name |
ethyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-20-14(18)13(10-12-8-6-5-7-9-12)17-11-16(2,3)15(17)19/h5-9,13H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPWJJCFUKXEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N2CC(C2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3004483.png)
![1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3004484.png)
![N,6-dimethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3004486.png)
![7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3004488.png)


![2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B3004492.png)
![2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol](/img/structure/B3004496.png)

![4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether](/img/structure/B3004500.png)
![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/no-structure.png)
![Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004502.png)

